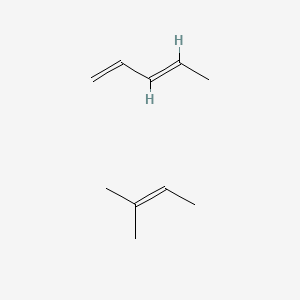

2-methylbut-2-ene;(3E)-penta-1,3-diene

CAS No.: 26813-14-9

Cat. No.: VC18446562

Molecular Formula: C10H18

Molecular Weight: 138.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26813-14-9 |

|---|---|

| Molecular Formula | C10H18 |

| Molecular Weight | 138.25 g/mol |

| IUPAC Name | 2-methylbut-2-ene;(3E)-penta-1,3-diene |

| Standard InChI | InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3/b;5-4+ |

| Standard InChI Key | KLAJKQCMOYCTDK-RCKHEGBHSA-N |

| Isomeric SMILES | C/C=C/C=C.CC=C(C)C |

| Canonical SMILES | CC=CC=C.CC=C(C)C |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound is a 1:1 molar mixture of two hydrocarbons:

-

2-Methylbut-2-ene (): A branched alkene with a double bond between carbons 2 and 3 and a methyl group at carbon 2. Its structure is represented as .

-

(3E)-Penta-1,3-diene (): A conjugated diene with double bonds at positions 1–3 and 3–5 in the E configuration () .

The combination results in a molecular formula of , with the mixture’s properties influenced by the electronic and steric interactions between the two components .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 26813-14-9 | |

| Molecular Formula | ||

| Molar Mass | 138.25 g/mol | |

| Boiling Point | ~36°C (mixture) | |

| Vapor Pressure | 511 mmHg at 25°C |

Stereochemical Considerations

The (3E)-penta-1,3-diene component exhibits geometric isomerism due to the fixed trans configuration of its central double bond. This stereochemistry impacts its reactivity in polymerization and cycloaddition reactions, as the E configuration favors specific orbital alignments during electron-deficient diene interactions .

Synthesis and Production

Industrial Synthesis

The mixture is typically derived as a byproduct of ethylene production via steam cracking of hydrocarbons. 2-Methylbut-2-ene arises from the cracking of iso-pentane, while (3E)-penta-1,3-diene forms during the decomposition of sorbic acid or through catalytic dehydrogenation of pentanes . Industrial-scale separation involves fractional distillation due to the components’ differing volatilities .

Laboratory Methods

In research settings, (3E)-penta-1,3-diene can be synthesized via the decarboxylation of sorbic acid () at elevated temperatures, yielding the diene and carbon dioxide . 2-Methylbut-2-ene is prepared through acid-catalyzed dehydration of 2-methyl-2-butanol, followed by purification via gas chromatography .

Chemical Properties and Reactivity

Thermal Stability

The mixture’s thermal degradation begins at 150°C, with 2-methylbut-2-ene undergoing -sigmatropic rearrangements, while (3E)-penta-1,3-diene polymerizes exothermically above 100°C .

Electrophilic Additions

Both components participate in electrophilic addition reactions. For example, (3E)-penta-1,3-diene reacts with bromine () to form 1,2- and 1,4-dibromopentanes, whereas 2-methylbut-2-ene yields 2,3-dibromo-2-methylbutane .

Ozonolysis and Oxidation

Reductive ozonolysis of (3E)-penta-1,3-diene produces formaldehyde (), acetaldehyde (), and acetic acid (), highlighting its conjugated diene reactivity .

Applications and Industrial Uses

Polymer Industry

The mixture serves as a comonomer in the production of terpolymers with styrene derivatives. For instance, copolymerization with α-methylstyrene and piperylene yields resins with enhanced thermal stability, used in adhesives and coatings .

Table 2: Key Polymer Applications

| Application | Function | Source |

|---|---|---|

| Pressure-sensitive adhesives | Tackifier resin component | |

| Elastomers | Crosslinking agent |

Specialty Chemicals

The diene component acts as a precursor in Diels-Alder reactions to synthesize six-membered cyclic compounds, valuable in pharmaceuticals and agrochemicals .

Environmental Impact and Regulations

Ecotoxicological Data

The mixture’s high vapor pressure (511 mmHg) contributes to atmospheric volatility, with potential to form ground-level ozone via reaction with nitrogen oxides . Aquatic toxicity studies indicate a 96-hour LC50 of 12 mg/L for Daphnia magna .

Regulatory Guidelines

Regulated under REACH Annex III, the compound requires safety data sheets (SDS) for industrial use. Occupational exposure limits (OELs) are set at 50 ppm over an 8-hour weighted average .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume